2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide

Description

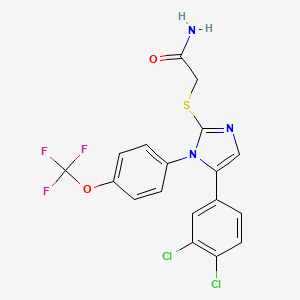

This compound is a substituted imidazole derivative featuring a 3,4-dichlorophenyl group at the 5-position of the imidazole core and a 4-(trifluoromethoxy)phenyl group at the 1-position. The thioacetamide moiety at the 2-position introduces sulfur-based functionality, which may enhance binding interactions with biological targets such as enzymes or receptors.

Properties

IUPAC Name |

2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12Cl2F3N3O2S/c19-13-6-1-10(7-14(13)20)15-8-25-17(29-9-16(24)27)26(15)11-2-4-12(5-3-11)28-18(21,22)23/h1-8H,9H2,(H2,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NENCSWZFQQDOAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C(=CN=C2SCC(=O)N)C3=CC(=C(C=C3)Cl)Cl)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12Cl2F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)acetamide is a derivative of imidazole and thiadiazole, which has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, cytotoxicity, and mechanisms of action.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 559.4 g/mol. Its structure features a dichlorophenyl group and a trifluoromethoxyphenyl group linked through an imidazole ring and a thioacetamide moiety.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activities.

-

Cytotoxicity Studies :

- A study conducted by Alam et al. (2020) demonstrated that derivatives of 1,3,4-thiadiazole show considerable cytotoxic effects against various human cancer cell lines including lung (A549), skin (SK-MEL-2), and ovarian cancers (SK-OV-3). The most active compounds had IC50 values ranging from 4.27 µg/mL to lower concentrations depending on the substituents on the phenyl rings .

- In another investigation, a related thiadiazole derivative showed significant activity against breast cancer (MDA-MB-231) with an IC50 value of 9 µM, indicating that structural modifications can enhance anticancer potency .

-

Mechanisms of Action :

- The mechanisms by which these compounds exert their anticancer effects include induction of apoptosis, inhibition of cell proliferation, and interference with cancer cell signaling pathways. For instance, molecular docking studies suggest potential hydrogen bonding interactions between these compounds and key proteins involved in cancer progression .

Selectivity for Cancer Cells

Studies have also highlighted the selectivity of these compounds towards cancer cells over normal cells. For example, certain derivatives demonstrated high cytotoxicity against cancer cells while exhibiting minimal toxicity to normal fibroblasts and hepatocytes . This selectivity is crucial for minimizing side effects during therapeutic applications.

Data Summary

Case Studies

Several case studies have documented the biological activity of similar compounds:

- Case Study 1 : A study reported the synthesis and evaluation of thiadiazole derivatives showing promising anticancer activity against various human carcinoma cell lines including prostate (PC3) and glioblastoma (U87). The best-performing compound exhibited an IC50 value significantly lower than standard chemotherapeutics like Imatinib .

- Case Study 2 : Another investigation focused on the structure–activity relationship (SAR) of thiadiazole derivatives revealed that modifications at specific positions greatly influenced their cytotoxic efficacy against colon cancer cell lines (HT29) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s dichlorophenyl and trifluoromethoxy groups contribute to its lipophilicity and metabolic stability. Comparisons with analogs from the evidence reveal:

- Thermal Stability : Higher melting points in fluorinated analogs (e.g., Compound 5 ) suggest that electron-withdrawing groups (e.g., Cl, F) improve crystalline packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.